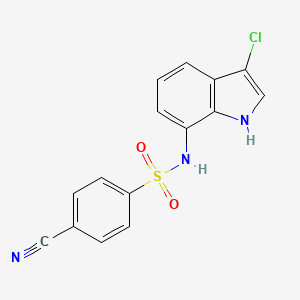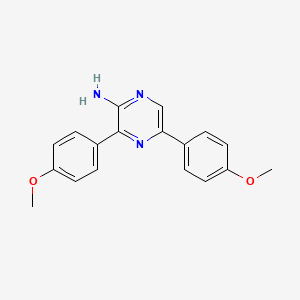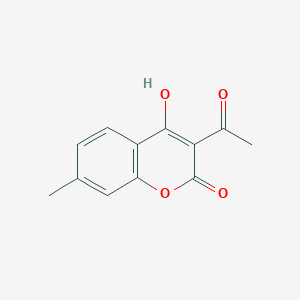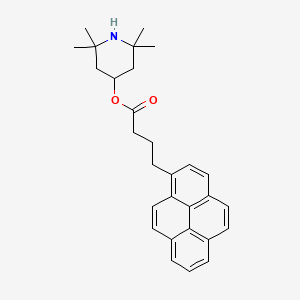
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- is a chiral oxazolidinone derivative. This compound is characterized by the presence of a hexynyl group at the third position and a phenyl group at the fourth position of the oxazolidinone ring. The (4R) configuration indicates the specific stereochemistry of the molecule. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Hexynyl Group: The hexynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert alkyne groups to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxazolidinone derivatives.
科学的研究の応用
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hexynyl and phenyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Oxazolidinone, 4-(diphenylmethyl)-3-(1-hexynyl)-, (4R)
- 2-Oxazolidinone, 3-(1-hexynyl)-4-(1-methylethyl)-, (4R)
Uniqueness
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- is unique due to its specific stereochemistry and the presence of both hexynyl and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxazolidinone derivatives.
特性
CAS番号 |
503590-24-7 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
(4R)-3-hex-1-ynyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-2-3-4-8-11-16-14(12-18-15(16)17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,12H2,1H3/t14-/m0/s1 |
InChIキー |
UWFQRDWHYKMTKO-AWEZNQCLSA-N |
異性体SMILES |
CCCCC#CN1[C@@H](COC1=O)C2=CC=CC=C2 |
正規SMILES |
CCCCC#CN1C(COC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)




![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)


![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
